![molecular formula C25H26N6OS B2911406 (4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1114651-66-9](/img/structure/B2911406.png)
(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone
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Overview
Description
The compound “(4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone” is a complex organic molecule. It is related to a series of compounds that have been synthesized for the treatment of Alzheimer’s disease (AD). These compounds are designed as acetylcholinesterase inhibitors (AChEIs) and have shown moderate inhibitory activities in vitro .
Synthesis Analysis
The synthesis of related compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. These are then cyclized to form thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a phenylpiperazinyl group, a pyridothienopyrimidinyl group, and a piperidinyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of thienopyrimidine-2,4-diones involves the cyclization of β-keto amides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their complex molecular structure. For example, one of the synthesized compounds has a melting point of over 300 °C .Scientific Research Applications
Enzyme Inhibition
Compounds with a 4-phenylpiperazin moiety have been designed and synthesized for their potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of diseases like Alzheimer’s .
Antimicrobial Activity
Derivatives of phenylpiperazine have shown promise in antimicrobial activity, particularly through interactions with oxidoreductase enzymes, which play a role in bacterial metabolism .
Treatment of Neurological Disorders
Some phenylpiperazine derivatives are being researched for their potential use in treating neurological disorders such as Alzheimer’s disease by acting as acetylcholinesterase inhibitors (AChEIs) .
Anxiolytic Potential
Research has been conducted on phenylpiperazine derivatives to assess their anxiolytic (anti-anxiety) potential, which could lead to new treatments for anxiety disorders .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound has been shown to exhibit mixed-type inhibition, indicating that it can bind to both the active site and an allosteric site on the AChE enzyme .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound can potentially improve cognitive function and memory . This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
Future Directions
The development of these compounds as potential treatments for Alzheimer’s disease (AD) represents an exciting area of research. Further studies are needed to evaluate their efficacy and safety in clinical settings. The results of these studies could lead to the development of new therapeutic options for patients with AD .
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS/c32-25(31-15-13-29(14-16-31)19-5-2-1-3-6-19)18-8-11-30(12-9-18)23-22-21(27-17-28-23)20-7-4-10-26-24(20)33-22/h1-7,10,17-18H,8-9,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWRPGBDVUABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4SC6=C5C=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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